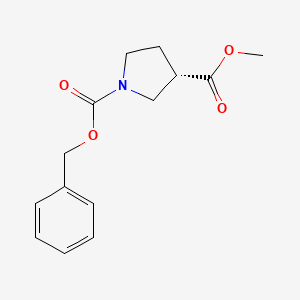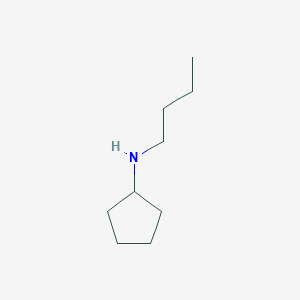![molecular formula C14H12N2O B1282718 8-(Benzyloxy)imidazo[1,2-a]pyridine CAS No. 96428-16-9](/img/structure/B1282718.png)
8-(Benzyloxy)imidazo[1,2-a]pyridine
Descripción general
Descripción
“8-(Benzyloxy)imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C14H12N2O . It has a molecular weight of 224.26 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including “8-(Benzyloxy)imidazo[1,2-a]pyridine”, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Molecular Structure Analysis
The molecular structure of “8-(Benzyloxy)imidazo[1,2-a]pyridine” is represented by the InChI code 1S/C14H12N2O/c1-2-5-12(6-3-1)11-17-13-7-4-9-16-10-8-15-14(13)16/h1-10H,11H2 . The SMILES string representation is C(Oc1cccn2ccnc12)c3ccccc3 .
Chemical Reactions Analysis
The reaction outcome of imidazo[1,2-a]pyridines is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .
Physical And Chemical Properties Analysis
“8-(Benzyloxy)imidazo[1,2-a]pyridine” is a solid compound . It has a density of 1.2±0.1 g/cm3, a boiling point, vapour pressure, enthalpy of vaporization, and a flash point . The index of refraction is 1.615, and the molar refractivity is 67.8±0.5 cm3 .
Aplicaciones Científicas De Investigación
Materials Science
Imidazo[1,2-a]pyridine derivatives show promise in materials science due to their structural characteristics. They can be used in the development of new materials with specific properties for various applications .
Pharmaceutical Field
These compounds have a wide range of applications in medicinal chemistry, often referred to as a “drug prejudice” scaffold. They are explored for their potential as anti-cancer drugs and other therapeutic agents .
Optoelectronic Devices
Due to their luminescent properties, imidazo[1,2-a]pyridine derivatives are used in optoelectronic devices. They can serve as emitters for confocal microscopy and imaging .
Sensors
The unique chemical structure of these compounds makes them suitable for use in sensor technology, particularly in detecting various biological and chemical substances .
Anti-Cancer Drugs
Research has shown that imidazo[1,2-a]pyridine derivatives can be effective in cancer treatment, with ongoing studies to improve their potency and selectivity .
Organometallics
These derivatives are also utilized in the field of organometallic chemistry, contributing to the synthesis of complex molecules with potential industrial applications .
Natural Products
The structural motif of imidazo[1,2-a]pyridine is found in natural products, which can lead to the discovery of new compounds with various biological activities .
Biological Activity Studies
Imidazo[1,2-a]pyridine derivatives are constantly being developed due to their intriguing chemical structure and varied biological activity, making them significant in scientific research .
Mecanismo De Acción
Target of Action
8-(Benzyloxy)imidazo[1,2-a]pyridine is a compound that has been recognized for its wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been noted for their significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
It’s worth noting that imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .
Result of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Safety and Hazards
Direcciones Futuras
Imidazo[1,2-a]pyridines, including “8-(Benzyloxy)imidazo[1,2-a]pyridine”, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character . Therefore, future developments in this field are expected to focus on the pattern and position of the substitution .
Propiedades
IUPAC Name |
8-phenylmethoxyimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-5-12(6-3-1)11-17-13-7-4-9-16-10-8-15-14(13)16/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJVMJRATISVRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540639 | |
| Record name | 8-(Benzyloxy)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Benzyloxy)imidazo[1,2-a]pyridine | |
CAS RN |
96428-16-9 | |
| Record name | 8-(Benzyloxy)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1282653.png)







